The Flavone of Interest: A Technical Guide to the Natural Sources and Isolation of 5,7-Dimethoxyflavone
The Flavone of Interest: A Technical Guide to the Natural Sources and Isolation of 5,7-Dimethoxyflavone
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,7-Dimethoxyflavone (DMF) is a prominent polymethoxyflavone, a class of flavonoids characterized by the presence of two or more methoxy groups on the flavone backbone. This compound has garnered significant attention within the scientific community for its diverse pharmacological activities, including anti-inflammatory, neuroprotective, anti-cancer, and metabolic regulatory effects. As research into the therapeutic potential of DMF intensifies, a comprehensive understanding of its natural origins and the methodologies for its efficient isolation is paramount for advancing drug discovery and development efforts. This technical guide provides an in-depth overview of the natural sources of 5,7-dimethoxyflavone, detailed experimental protocols for its extraction and purification, and a summary of its key signaling pathways.
Natural Sources of 5,7-Dimethoxyflavone
While 5,7-dimethoxyflavone has been identified in a few plant species, its most abundant and commercially significant source is the rhizome of Kaempferia parviflora, commonly known as black ginger or Thai ginseng. Other reported, albeit less common, sources include certain species of the Piper and Chromolaena genera.
Primary Source: Kaempferia parviflora
Kaempferia parviflora Wall. ex Baker, a member of the Zingiberaceae family, is a medicinal plant native to Thailand and surrounding regions. Its rhizomes are rich in various methoxyflavones, with 5,7-dimethoxyflavone being one of the most abundant.[1][2] The concentration of DMF in K. parviflora can vary depending on the cultivar and growing conditions. High-performance liquid chromatography (HPLC) analysis has been effectively used to quantify the methoxyflavone content and differentiate between various types of K. parviflora.[3][4][5]
Other Reported Sources
Several species of the Piper genus have been reported to contain 5,7-dimethoxyflavone. These include:
Additionally, the plant Chromolaena odorata has been identified as a source of various flavonoids, with some studies indicating the presence of dimethoxyflavone derivatives.[10][11] However, the concentration of 5,7-dimethoxyflavone in these sources is generally lower than in Kaempferia parviflora, and detailed isolation and yield data are less readily available.
Isolation and Purification of 5,7-Dimethoxyflavone
The isolation of 5,7-dimethoxyflavone from its natural sources, primarily Kaempferia parviflora, involves a multi-step process encompassing extraction, fractionation, and purification. The final purity of the isolated compound is typically confirmed using analytical techniques such as HPLC, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS).[12][13][14]
Data on Extraction and Yield
The efficiency of 5,7-dimethoxyflavone extraction is highly dependent on the chosen solvent and method. Ethanolic extraction has been widely studied and shown to be effective. The concentration of ethanol significantly impacts the yield of DMF.
| Plant Source | Extraction Method | Solvent | Key Parameters | 5,7-Dimethoxyflavone Yield | Reference |
| Kaempferia parviflora | Maceration | 95% Ethanol | 7 days | 48.10 ± 9.62 g/100 mL of extract | [1] |
| Kaempferia parviflora | Maceration | 75% Ethanol | 7 days | 3.49 ± 0.70 g/100 mL of extract | [1] |
| Kaempferia parviflora | Maceration | 50% Ethanol | 7 days | 2.14 ± 0.43 g/100 mL of extract | [1] |
| Kaempferia parviflora | Maceration | 25% Ethanol | 7 days | 1.11 ± 0.02 g/100 mL of extract | [1] |
| Kaempferia parviflora | Soxhlet Extraction | 95% Ethanol | Exhaustive | 9.57 ± 1.49 g/100 g of dry rhizomes (extract yield) | [13] |
| Kaempferia parviflora | TLC-Densitometry | - | - | 2.15 ± 0.64 g/100 g of dry rhizomes | [13][15] |
| Kaempferia parviflora | TLC Image Analysis | - | - | 1.96 ± 0.51 g/100 g of dry rhizomes | [13][15] |
Note: The yields reported in g/100 mL of extract are from concentrated extracts and reflect the efficiency of the solvent system. The yields in g/100 g of dry rhizomes provide a measure of the compound's abundance in the raw material.
Experimental Protocols
This protocol describes a standard maceration technique for the extraction of 5,7-dimethoxyflavone.
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Preparation of Plant Material:
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Obtain fresh rhizomes of Kaempferia parviflora.
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Clean the rhizomes to remove any soil and foreign matter.
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Slice the rhizomes into thin pieces and dry them in a hot air oven at a controlled temperature (e.g., 50-60°C) until a constant weight is achieved.
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Grind the dried rhizomes into a fine powder using a mechanical grinder.
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-
Extraction:
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Weigh a known amount of the powdered rhizome (e.g., 100 g).
-
Place the powder in a large container with a lid (e.g., a glass jar).
-
Add 95% (v/v) ethanol to the container, ensuring the powder is fully submerged (a solid-to-solvent ratio of 1:10 w/v is common).
-
Seal the container and allow it to stand at room temperature for 7 days, with occasional shaking.
-
-
Filtration and Concentration:
-
After 7 days, filter the mixture through Whatman No. 1 filter paper to separate the extract from the plant material.
-
Wash the residue with a small amount of fresh 95% ethanol to ensure complete extraction.
-
Combine the filtrates and concentrate the extract using a rotary evaporator under reduced pressure at a temperature of 40-50°C until the solvent is completely removed.
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The resulting crude extract can be further purified.
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This protocol outlines the purification of the crude extract to isolate 5,7-dimethoxyflavone.
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Preparation of the Column:
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Select a glass column of appropriate size.
-
Prepare a slurry of silica gel (60-120 mesh) in a non-polar solvent (e.g., hexane).
-
Carefully pack the column with the silica gel slurry, ensuring there are no air bubbles.
-
Allow the silica gel to settle and the solvent to drain until it is just above the level of the silica.
-
-
Sample Loading:
-
Dissolve a known amount of the crude K. parviflora extract in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase).
-
Adsorb the dissolved extract onto a small amount of silica gel.
-
Dry the silica gel with the adsorbed extract and carefully load it onto the top of the packed column.
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-
Elution:
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Begin eluting the column with a non-polar solvent (e.g., 100% hexane).
-
Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or gradient manner. A common gradient could be starting with hexane and gradually increasing the percentage of ethyl acetate (e.g., 9:1, 8:2, 7:3 hexane:ethyl acetate).
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Collect the eluate in fractions of a fixed volume.
-
-
Fraction Analysis and Isolation:
-
Monitor the collected fractions using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., toluene:chloroform:acetone:formic acid 5:4:1:0.2 v/v/v/v).[13]
-
Spot the fractions on a TLC plate and develop the plate in the mobile phase.
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Visualize the spots under UV light (254 nm and 365 nm).
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Combine the fractions that show a prominent spot corresponding to the Rf value of a 5,7-dimethoxyflavone standard.
-
Evaporate the solvent from the combined fractions to obtain the purified 5,7-dimethoxyflavone. A purity of >95% can be achieved with this method.[12]
-
-
Recrystallization (Optional):
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For further purification, the isolated 5,7-dimethoxyflavone can be recrystallized from a suitable solvent system (e.g., methanol-water or ethanol-water).
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Signaling Pathways and Mechanisms of Action
5,7-Dimethoxyflavone exerts its biological effects by modulating several key signaling pathways. Understanding these pathways is crucial for elucidating its mechanism of action and identifying potential therapeutic targets.
Experimental Workflow for Isolation and Purification
Caption: Workflow for the isolation and purification of 5,7-dimethoxyflavone.
PI3K/Akt/mTOR Signaling Pathway
5,7-Dimethoxyflavone has been shown to modulate the PI3K/Akt/mTOR pathway, which is a critical regulator of cell growth, proliferation, and survival.
Caption: Modulation of the PI3K/Akt/mTOR pathway by 5,7-dimethoxyflavone.
cAMP-Dependent Signaling and PDE Inhibition
5,7-Dimethoxyflavone can increase intracellular cyclic AMP (cAMP) levels, in part through the inhibition of phosphodiesterases (PDEs), enzymes that degrade cAMP.
References
- 1. myfoodresearch.com [myfoodresearch.com]
- 2. researchgate.net [researchgate.net]
- 3. Quantitative analysis of methoxyflavones discriminates between the two types of Kaempferia parviflora - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Chemical constituents from tiger's betel, Piper porphyrophyllum N.E.Br. (Fam. Piperaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. scielo.br [scielo.br]
- 9. Exploring 5,7-dimethoxyflavone from Piper ornatum as a novel anti-breast cancer candidate: insights from in silico analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A New Flavanone as a Potent Antioxidant Isolated from Chromolaena odorata L. Leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A New Flavanone as a Potent Antioxidant Isolated from Chromolaena odorata L. Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A 5,7-Dimethoxyflavone/Hydroxypropyl-β-Cyclodextrin Inclusion Complex with Anti-Butyrylcholinesterase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quality evaluation of Kaempferia parviflora rhizome with reference to 5,7-dimethoxyflavone - PMC [pmc.ncbi.nlm.nih.gov]
- 14. selleckchem.com [selleckchem.com]
- 15. Quality evaluation of Kaempferia parviflora rhizome with reference to 5,7-dimethoxyflavone - PubMed [pubmed.ncbi.nlm.nih.gov]
